4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane

Description

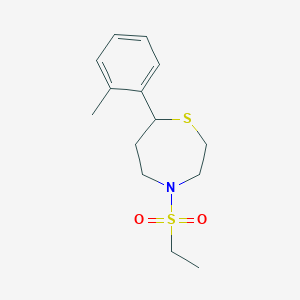

4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring. The molecule is substituted at the 4-position with an ethylsulfonyl group and at the 7-position with an o-tolyl (ortho-methylphenyl) group.

Properties

IUPAC Name |

4-ethylsulfonyl-7-(2-methylphenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S2/c1-3-19(16,17)15-9-8-14(18-11-10-15)13-7-5-4-6-12(13)2/h4-7,14H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDIBDJORQADEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an o-tolyl-substituted amine with an ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding a simpler thiazepane derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: De-ethylsulfonylated thiazepane.

Substitution: Nitrated or halogenated thiazepane derivatives.

Scientific Research Applications

4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the thiazepane ring can provide structural rigidity and specificity for target binding.

Comparison with Similar Compounds

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Implications

- Sulfonyl Group Impact : Ethylsulfonyl in the target compound balances hydrophilicity and membrane permeability better than the highly lipophilic tert-butylphenylsulfonyl in Compound A .

- Aryl Group Effects : The o-tolyl group’s ortho-methyl substitution may induce steric constraints in binding pockets compared to the planar 2-fluorophenyl group in Compound A, which could enhance selectivity for specific targets.

- Core Heterocycle Differences : Thiazepanes (saturated sulfur-containing rings) likely exhibit greater conformational flexibility than rigid coumarin scaffolds in Compound C, influencing pharmacokinetic profiles .

Biological Activity

4-(Ethylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is a member of the thiazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features suggest potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.

Synthesis and Characterization

The synthesis of thiazepine derivatives typically involves the condensation of appropriate precursors. For this compound, the synthetic pathway generally includes the reaction of ethylsulfonyl and o-tolyl substituted thiosemicarbazides with suitable electrophiles under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of thiazepine derivatives against various cancer cell lines. For instance, compounds similar to this compound exhibit promising results in inhibiting cell growth in human cancer models. The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds range from 37 nM to 86 nM against several human cancer cell lines, demonstrating significant potency compared to standard chemotherapeutic agents like erlotinib (GI50 = 33 nM) .

| Compound | GI50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | TBD | A549, MCF-7, HeLa |

| Erlotinib | 33 | A549 |

| Compound 3f | 37 | A549 |

The mechanism by which thiazepine derivatives exert their anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds have been shown to inhibit EGFR and mutant BRAF pathways effectively . Additionally, molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression.

Neuropharmacological Activity

Thiazepine derivatives have also been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds containing similar thiazole structures have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), with some exhibiting IC50 values as low as 2.7 µM . This suggests that this compound may also possess neuroprotective properties.

Case Studies

- Antiproliferative Activity : A study evaluated a series of thiazepine derivatives for their ability to inhibit cancer cell growth. Among these, a compound structurally related to this compound showed a remarkable inhibition profile against various cancer cell lines.

- Neuroprotective Effects : Research on thiazole-based compounds indicated that those with similar structures could effectively inhibit AChE activity and protect neuronal cells from oxidative stress, suggesting that this compound might offer therapeutic benefits in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.